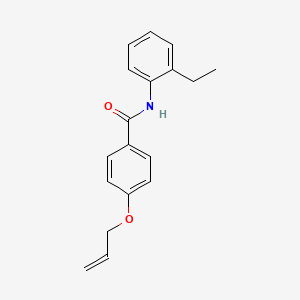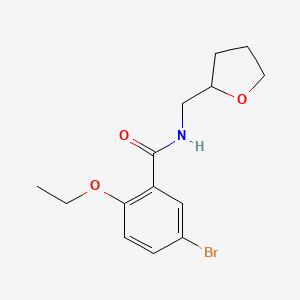
1-(2-naphthylsulfonyl)-N-phenylprolinamide
説明
1-(2-naphthylsulfonyl)-N-phenylprolinamide, commonly known as NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NAP is a proline-based organocatalyst that has been extensively studied for its ability to catalyze various chemical reactions.
作用機序
NAP acts as a catalyst by activating the carbonyl group of the substrate, which enhances the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic addition of the enamine to the electrophilic carbonyl group, leading to the formation of the desired product. The proline moiety of NAP plays a crucial role in the catalytic activity by stabilizing the intermediate species.
Biochemical and Physiological Effects:
NAP has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. NAP has also been found to possess neuroprotective properties and has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
実験室実験の利点と制限
NAP has several advantages as a catalyst in lab experiments. It is easy to synthesize, stable, and efficient in catalyzing various chemical reactions. However, NAP has some limitations as well. It is not effective in catalyzing reactions that involve bulky substrates, and it is not suitable for reactions that require high temperatures.
将来の方向性
There are several future directions for research on NAP. One potential direction is to study the mechanism of action of NAP in more detail to gain a better understanding of its catalytic activity. Another direction is to explore the potential applications of NAP in the synthesis of new drugs and natural products. Additionally, further studies are needed to investigate the potential applications of NAP in the treatment of various diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, NAP is a proline-based organocatalyst that has gained significant attention in the scientific community due to its potential applications in various fields. NAP can be synthesized using a simple and efficient method, and it has been extensively studied for its ability to catalyze various chemical reactions. NAP has several advantages as a catalyst, including its stability and efficiency, but it also has some limitations. Further research is needed to explore the potential applications of NAP in various fields and to gain a better understanding of its mechanism of action.
科学的研究の応用
NAP has been extensively studied for its potential applications in various fields of science. It has been used as a catalyst in various chemical reactions, including asymmetric Michael addition, aldol reaction, and Mannich reaction. NAP has also been used in the synthesis of various natural products, such as (+)-discodermolide and (+)-epothilone A.
特性
IUPAC Name |
1-naphthalen-2-ylsulfonyl-N-phenylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-18-9-2-1-3-10-18)20-11-6-14-23(20)27(25,26)19-13-12-16-7-4-5-8-17(16)15-19/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDQGUFIUYKJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2-ethoxy-4-formylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4401559.png)
![2-{5-[3-(allyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4401571.png)
![(4-methyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)(phenyl)methanol](/img/structure/B4401584.png)
![4-{2-[2-(2-bromo-4-chloro-6-methylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4401599.png)
![4-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4401603.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4401619.png)
![4-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B4401626.png)

![methyl N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B4401638.png)
![N-[2-methoxy-5-(2-quinoxalinyl)phenyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4401641.png)
![1-{2-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4401642.png)
![N~1~-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401649.png)
![1-[4-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B4401655.png)